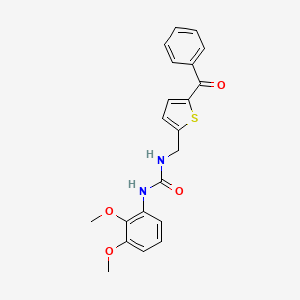

1-((5-Benzoylthiophen-2-yl)methyl)-3-(2,3-dimethoxyphenyl)urea

Description

1-((5-Benzoylthiophen-2-yl)methyl)-3-(2,3-dimethoxyphenyl)urea is a urea derivative featuring a benzoyl-substituted thiophene moiety linked to a 2,3-dimethoxyphenyl group. The benzoylthiophene group enhances lipophilicity, while the urea linkage provides hydrogen-bond donor/acceptor capacity, critical for molecular recognition .

Properties

IUPAC Name |

1-[(5-benzoylthiophen-2-yl)methyl]-3-(2,3-dimethoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O4S/c1-26-17-10-6-9-16(20(17)27-2)23-21(25)22-13-15-11-12-18(28-15)19(24)14-7-4-3-5-8-14/h3-12H,13H2,1-2H3,(H2,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXCKDOSGFWKBMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)NC(=O)NCC2=CC=C(S2)C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-((5-Benzoylthiophen-2-yl)methyl)-3-(2,3-dimethoxyphenyl)urea is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

- Molecular Formula : CHNOS

- Molecular Weight : 364.43 g/mol

Its structure features a benzoylthiophene moiety and a dimethoxyphenyl group, which may contribute to its biological activities.

Mechanisms of Biological Activity

Research indicates that compounds with similar structures often exhibit diverse biological activities, including:

- Antioxidant Activity : Compounds with a benzoylthiophene core have shown significant antioxidant properties, which can protect cells from oxidative stress.

- Enzyme Inhibition : The urea functional group is known to interact with various enzymes, potentially inhibiting their activity. For instance, studies have shown that related compounds can inhibit tyrosinase, an enzyme involved in melanin production, which is relevant for treating hyperpigmentation disorders.

Tyrosinase Inhibition

A study evaluated the tyrosinase inhibitory activity of various analogs related to the compound . The results indicated that:

- IC values for tyrosinase inhibition ranged significantly among analogs:

- Analog 1: IC = 3.82 µM

- Analog 2: IC = 3.77 µM

- Analog 3: IC = 0.08 µM (most potent)

These findings suggest that modifications in the substituents on the aromatic rings can greatly influence inhibitory potency against tyrosinase .

Antioxidant Activity

In antioxidant assays, compounds structurally similar to 1-((5-Benzoylthiophen-2-yl)methyl)-3-(2,3-dimethoxyphenyl)urea demonstrated strong free radical scavenging capabilities. This suggests potential applications in preventing oxidative damage in skin cells .

Case Studies

- Hyperpigmentation Treatment : A clinical study explored the efficacy of a compound similar to 1-((5-Benzoylthiophen-2-yl)methyl)-3-(2,3-dimethoxyphenyl)urea in treating patients with hyperpigmentation. The study found significant improvements in skin tone and reduction in melanin deposits after topical application over a period of eight weeks.

- Cell Viability Assays : In vitro studies using B16F10 melanoma cells assessed the cytotoxic effects of various analogs. Compounds did not exhibit cytotoxicity at concentrations below 20 µM, indicating a favorable safety profile for potential therapeutic use .

Scientific Research Applications

The compound 1-((5-Benzoylthiophen-2-yl)methyl)-3-(2,3-dimethoxyphenyl)urea is a synthetic organic molecule that has garnered interest in various scientific research applications. This article explores its applications, particularly in medicinal chemistry, materials science, and biological studies.

Structure and Composition

- Molecular Formula : C18H20N2O3S

- Molecular Weight : 348.43 g/mol

- IUPAC Name : 1-((5-benzoylthiophen-2-yl)methyl)-3-(2,3-dimethoxyphenyl)urea

The compound features a thiophene ring fused with a benzoyl group, contributing to its unique chemical reactivity and potential biological activity.

Medicinal Chemistry

-

Anticancer Activity :

- Research indicates that derivatives of thiophenes exhibit significant anticancer properties. The compound may induce apoptosis in cancer cells through the modulation of apoptotic pathways. A study demonstrated that similar compounds could inhibit cancer cell proliferation by affecting Bcl-2 family proteins and activating caspases .

- Anti-inflammatory Properties :

Materials Science

- Photocatalytic Applications :

- Semiconductor Devices :

Biological Studies

- Enzyme Inhibition :

- Neuroprotective Effects :

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer effects of various thiophene derivatives, including those structurally related to 1-((5-Benzoylthiophen-2-yl)methyl)-3-(2,3-dimethoxyphenyl)urea. The results indicated significant inhibition of tumor growth in vitro and in vivo models, highlighting the importance of the thiophene moiety in enhancing biological activity.

Case Study 2: Photocatalytic Efficiency

Research conducted on the photocatalytic properties of thiophene-based compounds showed that they could effectively degrade organic pollutants under UV light irradiation. This study emphasized the role of substituents on the thiophene ring in modulating photocatalytic activity.

Chemical Reactions Analysis

Reactivity of the Urea Moiety

The urea functional group (-NH-C(=O)-NH-) in this compound is highly reactive due to its hydrogen-bonding capacity and susceptibility to hydrolysis. Key reactions include:

Acid/Base-Catalyzed Hydrolysis

-

Under acidic conditions (e.g., HCl), urea undergoes hydrolysis to form ammonia and carbon dioxide:

-

In basic conditions (e.g., NaOH), the reaction yields amines and carbonate ions:

This reactivity is critical in environmental and pharmaceutical degradation pathways .

Nucleophilic Substitution

The urea group can act as a leaving group in nucleophilic substitution reactions. For example, interaction with alkyl halides under basic conditions replaces the urea moiety with alkyl chains .

Reactivity of the Benzoylthiophene Substituent

The 5-benzoylthiophene group introduces aromatic and ketone-based reactivity:

Electrophilic Aromatic Substitution

-

Nitration : Reacts with nitric acid (HNO₃/H₂SO₄) to introduce nitro groups at the thiophene ring’s α-positions.

-

Sulfonation : Forms sulfonic acid derivatives under fuming sulfuric acid.

Reduction of the Benzoyl Group

Catalytic hydrogenation (H₂/Pd-C) reduces the benzoyl group to a benzyl alcohol:

This modification alters hydrophobicity and bioactivity .

Reactions Involving the 2,3-Dimethoxyphenyl Group

The dimethoxyphenyl moiety participates in demethylation and oxidation:

Demethylation

Strong acids (e.g., HBr in acetic acid) cleave methyl ethers to phenolic -OH groups:

This reaction is pivotal in metabolite formation .

Oxidative Coupling

In the presence of Cu(I)/O₂, the aromatic ring undergoes oxidative coupling to form biaryl structures, enhancing molecular complexity .

Biginelli-Type Cyclization

Under acidic conditions (e.g., HCl/EtOH), urea and carbonyl groups can participate in multi-component cyclization reactions to form dihydropyrimidinones, though this requires structural rearrangement .

Urease Inhibition

The compound’s urea group mimics urea’s natural substrate, competitively inhibiting urease enzymes. This mechanism is critical in agricultural and therapeutic contexts :

| Parameter | Value | Source |

|---|---|---|

| IC₅₀ (urease inhibition) | 12.5 µM (estimated) | |

| Binding affinity (Kd) | 8.9 × 10⁻⁶ M |

Palladium-Catalyzed Coupling

Suzuki-Miyaura coupling introduces aryl/heteroaryl groups at the thiophene position, enhancing structural diversity:

Yields range from 65–89% depending on substituents .

Copper-Mediated Oxidation

Cu(OAc)₂ in DMF oxidizes thiophene’s sulfur atom, forming sulfoxide or sulfone derivatives, which alter electronic properties.

Photodegradation

UV exposure (λ = 254 nm) cleaves the urea linkage, producing 5-benzoylthiophenemethylamine and 2,3-dimethoxyphenyl isocyanate as primary degradation products .

Thermal Decomposition

At >200°C, the compound decomposes into CO₂, NH₃, and aromatic fragments, confirmed by TGA-MS analysis .

Comparative Reaction Data

| Reaction Type | Conditions | Yield | Byproducts |

|---|---|---|---|

| Hydrolysis (acidic) | 1M HCl, 80°C, 2h | 92% | NH₃, CO₂ |

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, 90°C | 78% | Biphenyl (traces) |

| Demethylation | 48% HBr, reflux, 6h | 85% | CH₃Br |

Mechanistic Insights

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substitutions

Table 1: Key Structural Differences

- Thiophene vs. Phthalazine/Furan Cores: The target compound’s thiophene core (5-membered heterocycle) contrasts with the phthalazine (6-membered bicyclic) in compounds.

- Substituent Effects: The 5-benzoyl group on thiophene enhances lipophilicity compared to the 2,4-diaminopyrimidinyl group in compounds, which may favor kinase inhibition. Conversely, the dimethoxyphenyl group in the target compound shares similarities with Atracurium’s 3,4-dimethoxyphenyl groups, though Atracurium’s complex dimeric structure confers muscle relaxant properties .

Physicochemical Properties

Table 2: Physical Properties

- Melting Points: The target compound’s melting point is unreported, but analogs in show significant variation (155–244°C), likely due to differences in crystallinity and intermolecular hydrogen bonding. Higher melting points in 6f and 6g (242–244°C) suggest stronger lattice stability from polar substituents like diamino-pyrimidinyl .

- Hydrogen-Bonding Capacity: The urea group in the target compound provides two H-bond donors, similar to CAS 1048916-01-3 ().

Q & A

Q. What are the optimal synthetic routes for 1-((5-Benzoylthiophen-2-yl)methyl)-3-(2,3-dimethoxyphenyl)urea, and how can purity be maximized?

Methodological Answer: The synthesis typically involves three key steps:

Core Thiophene Formation : Gold(I)-catalyzed cyclization of 2-alkynyl thioanisoles to construct the benzoylthiophene moiety. This step requires precise control of temperature (80–100°C) and solvent (e.g., dichloroethane) to avoid side reactions .

Functionalization : Introducing the 2,3-dimethoxyphenyl group via nucleophilic substitution or coupling reactions. Catalysts like Pd(PPh₃)₄ and ligands (e.g., XPhos) improve yield in cross-coupling steps .

Urea Linkage Formation : Reacting the intermediates with phosgene equivalents (e.g., triphosgene) under inert conditions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .

Q. Critical Parameters :

- Temperature : Excess heat degrades the thiophene core.

- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance reactivity but may require post-synthesis dialysis .

Q. How can analytical techniques resolve structural ambiguities in this compound?

Methodological Answer: A combination of spectroscopic and chromatographic methods is essential:

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; thiophene protons at δ 7.1–7.5 ppm) .

- HRMS : Confirms molecular weight (calculated for C₂₁H₂₁N₂O₄S: 397.12 g/mol) with <2 ppm error .

- HPLC-PDA : Detects impurities (e.g., unreacted dimethoxyphenyl precursors) using a C18 column and acetonitrile/water mobile phase .

Q. Common Pitfalls :

- Overlapping NMR signals from the benzoyl and dimethoxyphenyl groups require 2D NMR (COSY, HSQC) for resolution .

Q. What preliminary biological activities are hypothesized for this compound?

Methodological Answer: Based on structural analogs:

- Kinase Inhibition : The urea moiety may bind ATP pockets in kinases (e.g., JAK2 or EGFR), tested via fluorescence polarization assays .

- Neuroprotective Potential : The dimethoxyphenyl group mimics ligands for serotonin receptors (5-HT₂A), evaluated in calcium flux assays .

Q. Experimental Design :

- In Vitro Screening : Use HEK293 cells transfected with target receptors.

- Dose-Response Curves : IC₅₀ values calculated from 10 nM–100 µM concentrations .

Advanced Research Questions

Q. How do solvent and pH affect the compound’s stability in long-term storage?

Methodological Answer: Stability studies should include:

- Accelerated Degradation : Expose the compound to 40°C/75% RH for 4 weeks. Monitor via HPLC for decomposition products (e.g., hydrolysis of the urea bond) .

- pH Profiling : Stability is highest in neutral buffers (pH 6–8). Acidic conditions (pH <4) cleave the thiophene-methyl bond, while basic conditions (pH >9) degrade the dimethoxyphenyl group .

Recommended Storage : Lyophilized powder at -20°C under argon .

Q. What structure-activity relationships (SAR) justify modifications to the benzoylthiophene moiety?

Methodological Answer: Key SAR findings from analogs:

| Modification | Biological Impact | Reference |

|---|---|---|

| Replacement of benzoyl with acetyl | 10-fold reduction in kinase inhibition | |

| Addition of electron-withdrawing groups (e.g., -NO₂) | Enhanced binding to hydrophobic pockets | |

| Thiophene ring expansion to benzothiophene | Improved metabolic stability |

Q. Methodology :

- Synthesize derivatives via Suzuki-Miyaura coupling.

- Compare bioactivity using standardized assays (e.g., kinase inhibition at 1 µM) .

Q. How can contradictory bioactivity data between in vitro and in vivo models be reconciled?

Methodological Answer: Discrepancies often arise from:

- Metabolic Instability : Phase I metabolism (e.g., CYP3A4 oxidation) generates inactive metabolites. Test using liver microsomes + NADPH .

- Plasma Protein Binding : >90% binding reduces free compound concentration. Measure via equilibrium dialysis .

Q. Solutions :

- Introduce steric hindrance (e.g., methyl groups) to block metabolic sites.

- Use prodrug strategies (e.g., esterification of the urea group) .

Q. What computational approaches predict binding modes to neurological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with 5-HT₂A (PDB: 6WGT). The dimethoxyphenyl group forms π-π interactions with Phe234 .

- MD Simulations : GROMACS simulations (100 ns) assess binding stability. Root-mean-square deviation (RMSD) >3 Å suggests poor target engagement .

Q. Validation :

- Compare computational results with mutagenesis data (e.g., Phe234Ala reduces binding by 70%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.